m-PEG36-amine m-PEG36-amine O-(2-Aminoethyl)polyethylene glycol is a heterobifunctional polyethylene glycol (hydroxyl-PEG-amine) useful in conjugation and crosslinking reactions.
m-PEG24-amine is a PEG derivative containing an amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
Brand Name: Vulcanchem
CAS No.: 32130-27-1
VCID: VC0536122
InChI: InChI=1S/C73H149NO36/c1-75-4-5-77-8-9-79-12-13-81-16-17-83-20-21-85-24-25-87-28-29-89-32-33-91-36-37-93-40-41-95-44-45-97-48-49-99-52-53-101-56-57-103-60-61-105-64-65-107-68-69-109-72-73-110-71-70-108-67-66-106-63-62-104-59-58-102-55-54-100-51-50-98-47-46-96-43-42-94-39-38-92-35-34-90-31-30-88-27-26-86-23-22-84-19-18-82-15-14-80-11-10-78-7-6-76-3-2-74/h2-74H2,1H3
SMILES: COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Molecular Formula: C49H101NO24
Molecular Weight: 1088.33

m-PEG36-amine

CAS No.: 32130-27-1

Cat. No.: VC0536122

Molecular Formula: C49H101NO24

Molecular Weight: 1088.33

Purity: >97% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

m-PEG36-amine - 32130-27-1

Specification

CAS No. 32130-27-1
Molecular Formula C49H101NO24
Molecular Weight 1088.33
IUPAC Name 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Standard InChI InChI=1S/C73H149NO36/c1-75-4-5-77-8-9-79-12-13-81-16-17-83-20-21-85-24-25-87-28-29-89-32-33-91-36-37-93-40-41-95-44-45-97-48-49-99-52-53-101-56-57-103-60-61-105-64-65-107-68-69-109-72-73-110-71-70-108-67-66-106-63-62-104-59-58-102-55-54-100-51-50-98-47-46-96-43-42-94-39-38-92-35-34-90-31-30-88-27-26-86-23-22-84-19-18-82-15-14-80-11-10-78-7-6-76-3-2-74/h2-74H2,1H3
Standard InChI Key OAYCKRSBSZUIGB-UHFFFAOYSA-N
SMILES COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Appearance Solid powder

Introduction

Chemical Properties and Structure

m-PEG36-amine (also known as Methyl-PEG36-amine or mPEG1500-amine) is a monofunctional PEG derivative with an amine terminal group. Its key physicochemical properties are presented in Table 1.

Table 1: Physicochemical Properties of m-PEG36-amine

PropertyValueNotes
CAS Number32130-27-1
Molecular FormulaC₇₃H₁₄₉NO₃₆
Molecular Weight1616.95 g/mol
Physical FormSolid or viscous liquid
Storage Condition-20°C
PEG Spacer109 atoms, 130.0 Å
Chemical StructureCH₃-(OCH₂CH₂)₃₆-NH₂Linear structure with methyl terminal group and amine functional group

The compound features a methyl group at one end (m-) and an amine group (-NH₂) at the other, with 36 ethylene glycol repeat units in between. The SMILES notation for this compound is NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC, which represents its linear structure .

Unlike polymeric PEG derivatives that have molecular weight distributions, m-PEG36-amine is a discrete PEG (dPEG) product with a defined chain length, making it equivalent to polymeric PEG 1500 but with a uniform molecular structure .

Synthesis and Preparation Methods

The synthesis of PEG-amine compounds typically involves a two-step process, which can be adapted for m-PEG36-amine preparation. The general approach includes activation of PEG's terminal group followed by amination.

Activation of Terminal Groups

The first step involves converting the terminal hydroxyl group of methoxy-PEG to an activated form with a suitable leaving group. Common activation methods include:

  • Tosylation Method: PEG is dissolved in a mixture of toluene and triethylamine (TEA), followed by the addition of p-toluenesulfonyl chloride to form PEG-tosylate .

  • Halogenation Method: PEG reacts with thionyl bromide in the presence of TEA to form PEG-bromide .

  • Sulfonation with 4-fluorobenzenesulfonyl chloride (4-FBSCI): This method involves reacting PEG with 4-FBSCI to form bis(4-fluorobenzenesulfonyl)PEG (BFBS-PEG) .

Amination Process

The second step involves the conversion of activated PEG to the amine derivative:

  • Direct Amination: Activated PEG is dissolved in 29% aqueous ammonia (80:1 ratio of ammonium hydroxide to activated PEG) and stirred at room temperature for 24-48 hours .

  • Azide Reduction Method: Activated PEG is first converted to PEG-azide using sodium azide, followed by catalytic hydrogenation to yield PEG-amine .

  • Phthalimide Method: Involving the formation of PEG-phthalimide intermediate, followed by hydrazinolysis to produce PEG-amine .

The final product is typically extracted using chloroform or methylene chloride, followed by precipitation with ethyl ether, filtration, and drying under vacuum .

Applications and Uses

m-PEG36-amine offers versatile applications due to its unique properties, particularly its ability to form stable covalent bonds through its amine functional group.

Bioconjugation and Biomolecule Modification

The primary amine terminus of m-PEG36-amine reacts with:

  • Carboxylic acids and activated NHS esters: Forms stable amide bonds, useful for protein modification .

  • Aldehydes and ketones: Forms Schiff bases that can be reduced to secondary amines .

  • Modification of acid-functionalized surfaces: Creates PEG-modified surfaces with enhanced biocompatibility .

Drug Delivery Systems

m-PEG36-amine is employed in:

  • Antibody-Drug Conjugates (ADCs): Serves as a linker to connect antibodies with therapeutic payloads .

  • PEGylation of therapeutic proteins and peptides: Enhances the pharmacokinetic properties of biologics by:

    • Increasing circulation half-life

    • Reducing immunogenicity

    • Improving stability

    • Enhancing water solubility

Surface Modification

The compound is utilized for:

  • Modification of nanoparticles: Creates stealth properties that reduce immune recognition .

  • Functionalization of biosensors and diagnostic platforms: Reduces non-specific binding and improves detection specificity .

ParameterRecommendationSource
Storage Temperature-20°C
Physical StateSolid or viscous liquid
Light SensitivityProtect from light
Solution PreparationDissolve in appropriate solvent; store in separate packages to avoid repeated freezing and thawing
Short-term Storage-20°C (use within 1 month)
Long-term Storage-80°C (use within 6 months)

Reaction Chemistry and Coupling Protocols

The amine functional group in m-PEG36-amine participates in various coupling reactions, making it valuable for conjugation chemistry.

Reaction with NHS Esters

Protocol:

  • Prepare reaction in suitable solvent (DMF, CH₂Cl₂, DMSO, THF) with appropriate base (TEA, DIPEA) or in buffer (PBS, Borate, Carbonate, pH 8.5)

  • Add NHS-containing compound in 1:1 or 2:1 equivalent ratio

  • Stir for 3-24 hours depending on substrate properties

  • Isolate final product by organic synthesis workup or column purification

Coupling with Carboxylic Acids

Protocol:

  • Prepare carboxylic acid in activation buffer with EDC (or DCC, HATU)

  • React for 15 minutes at room temperature

  • Add DTT to quench EDC (optional)

  • Add the activated acid to m-PEG36-amine and react for 2 hours

  • Quench with hydroxylamine or another amine-containing buffer

Comparative Analysis with Related Compounds

m-PEG36-amine belongs to a family of PEG-amine derivatives that vary in chain length and terminal groups.

Table 3: Comparison of m-PEG36-amine with Related Compounds

CompoundMolecular WeightChain LengthKey DifferencesApplications
m-PEG36-amine1616.95 g/mol36 unitsMethyl terminated, 109 atoms spacerProtein modification, surface functionalization
m-PEG24-amine~1100 g/mol24 unitsShorter chain lengthApplications requiring smaller PEG spacer
m-PEG48-amine~2100 g/mol48 unitsLonger chain lengthEnhanced solubility, increased spacing
HO-PEG-NH₂VariesVariesHydroxyl instead of methyl terminusAllows bifunctional modification
m-PEG3-amine163.21 g/mol3 unitsMuch shorter chainPROTAC linker, ADC synthesis

Research Applications and Recent Developments

Recent scientific literature highlights several innovative applications of PEG-amine compounds like m-PEG36-amine:

CO₂ Sorption Applications

Research has demonstrated that PEG derivatives can increase amine accessibility during CO₂ sorption:

  • Polyethylene glycol (PEG) blended with polyethylenimine (PEI) supported on silica showed:

    • Increased amine efficiency

    • Decreased heat of sorption and regeneration temperature

    • Modified CO₂-amine speciation

    • Reduced viscosity increases during CO₂ sorption

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